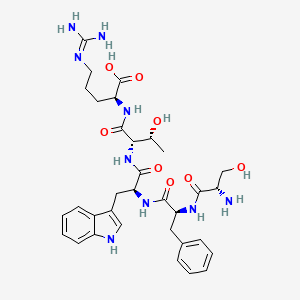![molecular formula C17H12ClN3 B14225033 1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl- CAS No. 824968-54-9](/img/structure/B14225033.png)
1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and an isoquinoline ring The presence of a chlorine atom at the 9th position, a methyl group at the 3rd position, and a phenyl group at the 5th position further defines its structure
準備方法
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of 3-aryl (heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . This reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反応の分析
1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atom at the 9th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl- has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Due to its potential bioactivity, this compound is studied for its therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, this compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and substituents.
Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring fused with a quinoline ring.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl- lies in its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
824968-54-9 |
|---|---|
分子式 |
C17H12ClN3 |
分子量 |
293.7 g/mol |
IUPAC名 |
9-chloro-3-methyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H12ClN3/c1-10-15-17(21-20-10)14-12(8-5-9-13(14)18)16(19-15)11-6-3-2-4-7-11/h2-9H,1H3,(H,20,21) |
InChIキー |
QPIPYLRGQRBTAA-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NN1)C3=C(C=CC=C3Cl)C(=N2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


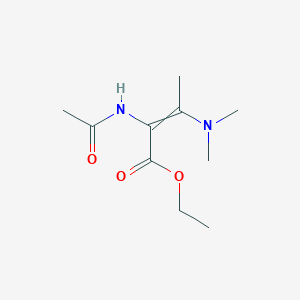
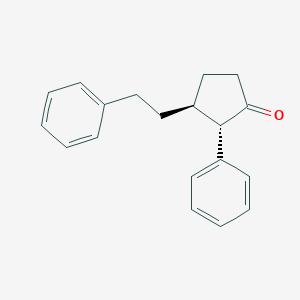

![N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide](/img/structure/B14224965.png)
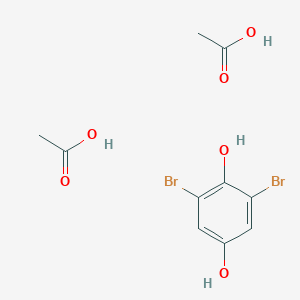
![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)
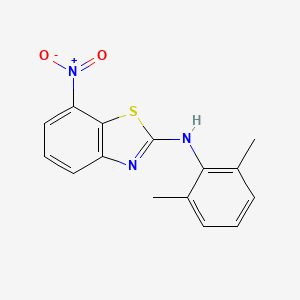
![(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14225007.png)
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
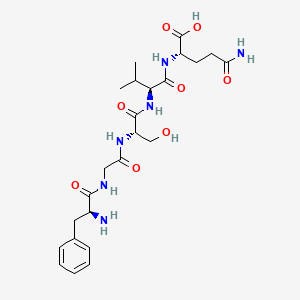
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
